molecular formula C10H9N3O8 B1595969 2,4-Dinitrophenyl-L-aspartic acid CAS No. 7683-81-0

2,4-Dinitrophenyl-L-aspartic acid

Cat. No.: B1595969
CAS No.: 7683-81-0
M. Wt: 299.19 g/mol
InChI Key: VPBRVQFBZHIBPS-UHFFFAOYSA-N
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Description

2,4-Dinitrophenyl-L-aspartic acid is a useful research compound. Its molecular formula is C10H9N3O8 and its molecular weight is 299.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chromatographic Applications

2,4-Dinitrophenyl-L-aspartic acid derivatives have been used in chromatographic applications, specifically for the optical resolution of amino acids. Allenmark and Andersson (1986) demonstrated the analytical-scale optical resolution of a series of N-(2,4-dinitrophenyl)- and dansyl- d, l-amino acids using a bovine serum albumin silica column. This method showed significant enantiomeric separation factors for aspartic acid derivatives, highlighting its potential for the determination of bacterial marker compounds in cell wall hydrolysates (Allenmark & Andersson, 1986).

Electrochemical Analysis

Wang et al. (2010) explored the use of poly-aspartic acid modified electrodes for the voltammetric determination of dinitrophenols, including 2,4-dinitrophenol. This method provided sensitive and distinguishable voltammetric responses, suggesting the potential of this compound in electrochemical analysis and detection in water samples (Wang et al., 2010).

Biochemical Studies

In biochemical research, this compound has been used to study protein interactions. For instance, Kovaleva et al. (1972) utilized N-diazoacetyl-N′-2,4-dinitrophenyl-ethylenediamine to specifically inactivate the acid proteinase of Aspergillus awamori, indicating the utility of this compound in enzyme studies and protein characterization (Kovaleva et al., 1972).

Biomedical Research

In the biomedical field, Heredia-Moya and Kirk (2008) reported the synthesis of beta-(S-methyl)thioaspartic acid derivatives using 2,4-dinitrophenyl methyl disulfide. This synthesis is critical for understanding the biological function of beta-(S-methyl)thioaspartic acid, which occurs as a posttranslational modification in certain proteins (Heredia-Moya & Kirk, 2008).

Biomineralization Studies

Tong et al. (2004) utilized aspartic acid in inducing the nucleation and growth of calcium carbonate, demonstrating the role of aspartic acid in controlling the crystal phase, shape, size, and aggregation of calcium carbonate, relevant to biomineralization processes (Tong et al., 2004).

Future Directions

: Sigma-Aldrich: N-(2,4-DINITROPHENYL)-L-ASPARTIC ACID : Springer: Development of 2,4-dinitrophenylhydrazine-modified carbon … : Springer: Simplification of FDLA Pre-Column Derivatization for LC/MS … : Springer: Separation and identification of the - Springer

Properties

IUPAC Name

2-(2,4-dinitroanilino)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O8/c14-9(15)4-7(10(16)17)11-6-2-1-5(12(18)19)3-8(6)13(20)21/h1-3,7,11H,4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBRVQFBZHIBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26289-22-5, 7683-81-0
Record name 2,4-Dinitrophenyl-DL-aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dinitrophenyl)-L-aspartic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89610
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-DINITROPHENYL-DL-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJI96J4Q25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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